Vinfosiltine sulfate

Description

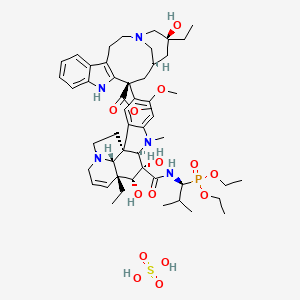

Vinfosiltine Sulfate is a synthetic vinca alkaloid derivative developed through a condensation reaction between O4-deacetyl-vinblastine carboxazide (I) and the diethyl ester of 1-amino-2-methylpropylphosphonic acid (II) in cold methylene chloride. This reaction yields a phosphonic acid derivative, (1S)-1-[3-(O4-deacetyl-3-demethoxycarbonylvincaleukoblastinyl) carbonylamino]-2-methylpropylphosphonic acid diethyl ester (III) . Unlike traditional vinca alkaloids, this compound incorporates a phosphonic acid moiety, which may enhance its stability, solubility, or binding affinity compared to sulfate salts of other vinca compounds.

Properties

CAS No. |

142102-11-2 |

|---|---|

Molecular Formula |

C51H74N5O14PS |

Molecular Weight |

1044.2 g/mol |

IUPAC Name |

methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4)/t32-,41-,42-,43+,44+,47-,48+,49+,50-,51-;/m0./s1 |

InChI Key |

BZUUMJJIORUJAU-DVQOEFLDSA-N |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of vinfosiltine sulfate involves complex organic reactionsThe industrial production methods often involve encapsulating the compound into liposomes to enhance its therapeutic index and reduce toxicity .

Chemical Reactions Analysis

Compound Identification and Data Scarcity

-

Synthesis of sulfones, sulfate radicals, and sulfur(VI) fluoride exchange reactions ( ).

-

Details on vinblastine derivatives (e.g., vinfosiltine) but no explicit discussion of sulfation or sulfate-related reactions ( ).

Analysis of Related Sulfate Chemistry

While direct data on vinfosiltine sulfate is absent, general sulfate functionalization principles can be inferred from analogous systems:

Sulfate Formation Mechanisms

-

Manganese-Catalyzed Oxidation : Sulfate formation on aerosol surfaces involves Mn²⁺-catalyzed oxidation of SO₂, producing intermediates like Mn(III)-OH complexes ( ).

-

Radical Addition Pathways : Sulfate radicals (SO₄- ⁻) react with alkenes via addition mechanisms, forming sulfated alcohols or ketones (e.g., methylglyoxal sulfate derivatives) ( ).

-

SuFEx Chemistry : Sulfur(VI) fluoride exchange reactions enable covalent modifications at tyrosine/lysine residues in proteins, though this is unrelated to vinfosiltine’s structure ( ).

Hypothetical Sulfation of Vinfosiltine

If vinfosiltine were sulfated, potential reaction pathways might include:

| Reaction Type | Mechanism | Expected Products |

|---|---|---|

| Esterification | Sulfate group (-OSO₃⁻) substitution at hydroxyl or amine sites. | Sulfated vinca alkaloid derivatives. |

| Radical Addition | SO₄- ⁻ addition to alkene/alkyne moieties in the vinfosiltine scaffold. | Sulfate-adducted dimers or polymers. |

| Acid-Base Reaction | Formation of a sulfate salt via proton exchange (e.g., with H₂SO₄). | This compound salt. |

No experimental evidence supports these pathways for vinfosiltine.

Critical Data Gaps

-

Structural Data : The PubChem entry for vinfosiltine lacks a 3D structure or functional group details, complicating reaction predictions.

-

Synthetic Studies : No publications describe sulfation attempts on vinfosiltine or related vinca alkaloids.

-

Pharmacological Relevance : Sulfate modifications typically alter solubility or bioavailability, but no studies confirm this for vinfosiltine.

Recommendations for Further Research

To address the lack of data, the following steps are proposed:

-

Synthetic Sulfation : React vinfosiltine with sulfur trioxide (SO₃) or chlorosulfonic acid under controlled conditions.

-

Analytical Characterization : Use LC-MS/MS and NMR to confirm sulfate adduct formation.

-

Biological Testing : Compare the antimicrotubule activity of sulfated vs. nonsulfated vinfosiltine.

Scientific Research Applications

Vinfosiltine sulfate has a wide range of scientific research applications:

Mechanism of Action

Vinfosiltine sulfate exerts its effects by binding to tubulin, causing microtubule depolymerization. This leads to metaphase arrest and apoptotic death of cells undergoing mitosis. The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Vinca Alkaloid Sulfates

Vinfosiltine Sulfate belongs to the vinca alkaloid family, which includes well-characterized compounds like Vinblastine Sulfate and Vincristine Sulfate . These agents inhibit microtubule formation, disrupting mitosis in cancer cells. Below is a comparative analysis:

Table 1: Comparative Properties of Vinfosiltine, Vinblastine, and Vincristine Sulfates

*Inferred from structural similarity to vinblastine and vincristine.

Distinctive Features of this compound

- Phosphonic Acid vs.

- Synthetic Origin : Unlike Vinblastine and Vincristine, which are naturally derived from Catharanthus roseus, Vinfosiltine is semi-synthetic, allowing tailored pharmacokinetic optimization.

Research Findings and Hypothetical Advantages

Toxicity Profile

While safety data for Vinfosiltine remain unpublished, Vinblastine and Vincristine Sulfates exhibit dose-limiting neurotoxicity and myelosuppression. The phosphonic acid moiety might mitigate these effects by altering tissue distribution, though this requires empirical validation.

Pharmacokinetic Modeling

Comparative studies with sulfated trace minerals (e.g., ) highlight how sulfate sources influence bioavailability. By replacing sulfate with phosphonic acid, Vinfosiltine could achieve higher plasma concentrations or improved blood-brain barrier penetration.

Q & A

Basic Research Question

-

Methodological Answer :

Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification techniques (e.g., recrystallization, HPLC). Follow guidelines from peer-reviewed studies and ensure detailed documentation of batch-specific variables. For reproducibility:- Use controlled environments (e.g., inert gas for oxygen-sensitive steps).

- Validate purity via NMR, mass spectrometry, and HPLC (>95% purity threshold) .

- Include a table comparing synthesis parameters and outcomes across batches (example below):

Parameter Batch 1 Batch 2 Optimal Range Reaction Temp (°C) 80 85 80–90 Solvent Ratio 3:1 4:1 3:1–5:1 Yield (%) 68 72 ≥70

Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound’s structural integrity?

Basic Research Question

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm functional groups and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities.

- HPLC-PDA : Assess purity and detect degradation products .

How can researchers optimize reaction conditions to improve this compound yield without compromising stability?

Advanced Research Question

- Methodological Answer :

Apply a Design of Experiments (DoE) approach:- Identify Critical Parameters : Temperature, pH, catalyst concentration.

- Run Fractional Factorial Trials : Test interactions between variables.

- Stability Testing : Post-synthesis, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).

- Statistical Analysis : Use ANOVA to isolate optimal conditions. Reference conflicting data from prior studies to refine hypotheses .

What methodologies are recommended for resolving contradictions in pharmacokinetic data across this compound studies?

Advanced Research Question

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosage form or species differences.

- Sensitivity Analysis : Test if outliers skew conclusions (e.g., via Grubbs’ test).

- In Silico Modeling : Use PK-Sim or GastroPlus to simulate absorption discrepancies.

- Replication : Re-run key experiments under standardized conditions .

What in vitro assays are validated for assessing this compound’s biological activity?

Basic Research Question

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., kinase assays).

- Cell Viability Assays : Use MTT or ATP-based luminescence in relevant cell lines.

- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC for kinetic parameters.

- Controls : Include positive/negative controls and validate assays with reference compounds .

How should researchers design cross-species studies to evaluate this compound’s efficacy and toxicity?

Advanced Research Question

- Methodological Answer :

- Species Selection : Align with metabolic similarity (e.g., rodents for Phase I metabolism, primates for immunogenicity).

- Dose Translation : Use body surface area (BSA) scaling, not mg/kg.

- Endpoint Harmonization : Define consistent biomarkers (e.g., serum concentration, organ histopathology).

- Ethical Compliance : Follow IACUC guidelines for humane endpoints .

What statistical approaches are essential for analyzing dose-response relationships in this compound research?

Basic Research Question

- Methodological Answer :

What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Advanced Research Question

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy).

- Stability-Indicating Methods : Use forced degradation studies to identify sensitive parameters.

- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) .

How can computational modeling predict this compound’s interactions with novel biological targets?

Advanced Research Question

- Methodological Answer :

How to conduct a comprehensive literature review on this compound’s mechanisms using academic databases?

Basic Research Question

- Methodological Answer :

- Search Strings : Combine terms (e.g., "this compound" AND "mechanism of action" NOT "patent").

- Database Filters : Use PubMed/MEDLINE’s Clinical Queries or Scopus’s citation tracking.

- Critical Appraisal : Apply AMSTAR-2 for systematic reviews or CONSORT for clinical trials.

- Conceptual Mapping : Categorize findings into mechanistic pathways or conflicting hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.